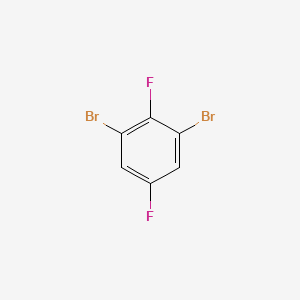

1,3-Dibromo-2,5-difluorobenzene

Beschreibung

Significance of Dihalo-difluorobenzene Derivatives in Organic Synthesis

Within the broad class of polyhalogenated benzenes, dihalo-difluorobenzene derivatives hold particular importance. The presence of two fluorine atoms can profoundly alter the electronic properties of the benzene (B151609) ring, often leading to increased stability and modified reactivity at the other halogenated positions. This makes them valuable synthons for introducing fluorinated moieties into target molecules, a strategy frequently employed in medicinal chemistry to enhance drug efficacy and pharmacokinetic profiles.

The combination of bromine and fluorine atoms on the same benzene ring, as seen in dibromo-difluorobenzene isomers, offers a rich platform for sequential and site-selective functionalization. The differential reactivity of the carbon-bromine and carbon-fluorine bonds allows for a stepwise introduction of various substituents, enabling the synthesis of complex, highly functionalized aromatic systems that would be challenging to access through other synthetic routes.

Research Context and Importance of 1,3-Dibromo-2,5-difluorobenzene

Among the various dihalo-difluorobenzene isomers, this compound has emerged as a compound of significant research interest. Its specific substitution pattern, with bromine atoms at the 1 and 3 positions and fluorine atoms at the 2 and 5 positions, creates a unique electronic and steric environment. This arrangement influences the regioselectivity of subsequent chemical transformations, making it a valuable tool for synthetic chemists.

The presence of two bromine atoms provides two reactive sites for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. nih.govlibretexts.org This allows for the synthesis of biaryl compounds and other complex structures that are prevalent in many biologically active molecules and functional materials. The fluorine atoms, in turn, can modulate the reactivity of the molecule and impart desirable properties to the final products. This compound is utilized in organic synthesis and various chemical experiments. chemicalbook.com

Historical Development and Current Research Trends in Halogenated Aromatic Systems

The study of halogenated aromatic compounds has a long history, dating back to the early days of organic chemistry. youtube.com Initially, research focused on understanding their fundamental properties and reactivity. The development of powerful synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, revolutionized the use of these compounds in synthesis. nih.govorganic-chemistry.org

Current research trends in halogenated aromatic systems are driven by the increasing demand for novel molecules with specific functions. There is a strong focus on developing more efficient and selective methods for the synthesis and functionalization of polyhalogenated benzenes. researchgate.net This includes the design of new catalysts for cross-coupling reactions that can operate under milder conditions and tolerate a wider range of functional groups. organic-chemistry.org Furthermore, there is growing interest in understanding the biological and environmental fate of halogenated aromatic compounds, as their stability can lead to persistence in the environment. nih.govnih.gov The microbial degradation of these compounds is an active area of research, with studies focusing on the enzymatic reactions involved in their breakdown. nih.gov

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 128259-68-7 |

| Molecular Formula | C₆H₂Br₂F₂ |

| Appearance | Light yellow to Brown to Dark green powder to crystal. chemicalbook.com |

| Storage Temperature | 2-8°C (protect from light). chemicalbook.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,3-dibromo-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZSKHCRRPXONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128259-68-7 | |

| Record name | 1,3-Dibromo-2,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dibromo 2,5 Difluorobenzene

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for the functionalization of aromatic rings. In the context of synthesizing 1,3-Dibromo-2,5-difluorobenzene, this approach involves the direct bromination of a difluorinated benzene (B151609) precursor.

Regioselective Bromination of Fluorinated Benzene Precursors

The regioselectivity of electrophilic bromination on a difluorobenzene ring is dictated by the directing effects of the fluorine substituents. Fluorine is an ortho-, para-directing deactivator. While it withdraws electron density from the ring inductively, making the ring less reactive than benzene, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. researchgate.net

A common precursor for this synthesis is 1,3-difluorobenzene (B1663923). The bromination of 1,3-difluorobenzene would be expected to yield a mixture of products. However, the synthesis of the target molecule, this compound, requires the introduction of bromine atoms at specific positions relative to the fluorine atoms. This necessitates careful control over reaction conditions to achieve the desired regioselectivity.

One documented method for a related compound, 1-bromo-2,5-difluorobenzene, involves the bromination of 1,4-difluorobenzene (B165170) using N-Bromosuccinimide (NBS) in the presence of sulfuric acid. chemicalbook.com This reaction proceeds at a controlled temperature of 30-40°C and demonstrates the use of a specific brominating agent to achieve a high yield of the desired monobrominated product. chemicalbook.com Further bromination of this intermediate could potentially lead to the target molecule, although the directing effects of the existing substituents would need to be carefully considered.

Catalytic Systems for Halogenation Reactions

For many aromatic compounds, electrophilic halogenation requires the use of a Lewis acid catalyst to enhance the electrophilicity of the halogenating agent. wikipedia.orglibretexts.org Typical catalysts include iron(III) halides (FeBr₃, FeCl₃) and aluminum halides (AlCl₃). wikipedia.org These catalysts polarize the halogen-halogen bond, creating a more potent electrophile that can be attacked by the aromatic ring. libretexts.org

In the synthesis of brominated fluorobenzenes, the choice of catalyst and reaction conditions is critical to control the extent and position of bromination. While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in readily available literature, the principles of electrophilic aromatic halogenation suggest that a Lewis acid catalyst would likely be necessary for the efficient dibromination of a difluorobenzene precursor. wikipedia.org The development of highly regioselective bromination methods often involves exploring different catalyst systems and reaction parameters. nih.gov

Multi-Step Synthetic Routes

Multi-step synthesis provides an alternative and often more controlled approach to obtaining specifically substituted aromatic compounds like this compound. These routes allow for the sequential introduction of functional groups, thereby ensuring the desired final arrangement.

Approaches Involving Nitration, Reduction, and Subsequent Halogenation Sequences

A classic and versatile strategy in aromatic chemistry involves a sequence of nitration, reduction of the nitro group to an amine, and subsequent transformation of the amino group. A known pathway to prepare 1,3-difluorobenzene itself starts with 2,4-difluoronitrobenzene. google.com This nitro compound is reduced to the corresponding aniline (B41778), which is then diazotized and the diazonium group is removed reductively. google.com

A similar sequence could be envisioned for the synthesis of this compound. For instance, a suitably substituted nitrobenzene (B124822) could be reduced to an aniline. This amino group can then direct subsequent electrophilic bromination to specific positions before being removed or converted to another group. A related process for preparing 5-bromo-1,3-dichloro-2-fluoro-benzene involves the bromination of 2,4-dichloro-3-fluoro-aniline. google.com The resulting aminobenzene is then subjected to diazotization and reductive deamination to yield the final product. google.com This highlights the utility of the amino group as a directing group that is later removed.

Diazotization and Sandmeyer-Type Reactions for Halogen Introduction

The Sandmeyer reaction is a powerful tool for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orglumenlearning.commasterorganicchemistry.com This reaction typically involves the diazotization of an aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. masterorganicchemistry.com This salt is then treated with a copper(I) halide (e.g., CuBr for bromination) to replace the diazonium group with the corresponding halogen. wikipedia.orgmasterorganicchemistry.com

This methodology offers a reliable way to introduce bromine atoms at positions that might be difficult to access through direct electrophilic substitution. For example, a process for preparing 1-bromo-3,5-difluorobenzene (B42898) utilizes the Sandmeyer reaction starting from 3,5-difluoroaniline. google.com The aniline is first converted to its diazonium salt, which is then reacted with copper(I) bromide in the presence of hydrobromic acid to yield the desired brominated product. google.com A similar strategy, starting with an appropriately substituted difluoroaniline, could be employed to synthesize this compound. The key would be the synthesis of the required diaminodifluorobenzene precursor, which could then be subjected to a double Sandmeyer reaction.

Tabelle 2: Wichtige Reaktionen bei der Synthese von 1,3-Dibrom-2,5-difluorbenzol

| Reaktionstyp | Beschreibung | Reagenzien (Beispiele) |

| Elektrophile aromatische Bromierung | Direkte Einführung von Bromatomen in einen aromatischen Ring. wikipedia.org | Br₂, FeBr₃ libretexts.org |

| Nitrierung | Einführung einer Nitrogruppe (-NO₂) in einen aromatischen Ring. | HNO₃, H₂SO₄ |

| Reduktion der Nitrogruppe | Umwandlung einer Nitrogruppe in eine Aminogruppe (-NH₂). | Fe, HCl; H₂, Pd/C |

| Diazotierung | Umwandlung einer primären aromatischen Aminogruppe in eine Diazoniumsalzgruppe (-N₂⁺). masterorganicchemistry.com | NaNO₂, HCl masterorganicchemistry.com |

| Sandmeyer-Reaktion | Ersatz einer Diazoniumgruppe durch ein Halogen (z. B. Brom). wikipedia.org | CuBr, HBr masterorganicchemistry.comgoogle.com |

Advanced Synthetic Techniques and Process Optimization

The industrial production of specialty chemicals like this compound necessitates the development of efficient, scalable, and cost-effective synthetic processes. Research in this area often focuses on optimizing existing methods and exploring novel synthetic technologies.

Process optimization can involve fine-tuning reaction parameters such as temperature, reaction time, solvent, and catalyst loading to maximize yield and minimize the formation of byproducts. For instance, in the Sandmeyer reaction for preparing 1-bromo-3,5-difluorobenzene, it was found to be advantageous to use a 2.5- to 3-fold excess of 48% hydrobromic acid and to carry out the diazotization at low temperatures (around 0°C). google.com

Advanced synthetic techniques could include the use of microreactor technology for improved heat and mass transfer, leading to better reaction control and safety, especially for highly exothermic reactions. Furthermore, the development of novel catalytic systems with higher activity and selectivity is an ongoing area of research that could lead to more efficient syntheses of halogenated aromatic compounds.

Mechanochemical Synthesis Approaches for Halogenated Arenes

Mechanochemistry, a solvent-free or low-solvent technique that utilizes mechanical force to induce chemical reactions, is emerging as a powerful tool for the synthesis of halogenated arenes. nih.govbeilstein-journals.org This method offers significant advantages in terms of sustainability, reduced reaction times, and unique reactivity compared to conventional solution-based protocols. beilstein-journals.org

The direct and selective halogenation of carbon-hydrogen (C–H) bonds in aromatic compounds can be achieved through mechanochemical means, often using a ball mill. nih.gov In this process, solid reactants are ground together, sometimes with a small amount of liquid (liquid-assisted grinding), to initiate the chemical transformation. nih.govbeilstein-journals.org N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), are commonly employed as the halogen source. nih.govbeilstein-journals.org

Depending on the substrate, these reactions can proceed with or without a catalyst. For instance, the halogenation of some activated aromatic systems can occur without a catalyst, proceeding via an electrophilic aromatic substitution pathway. beilstein-journals.org For less reactive or more complex substrates, a catalyst, such as a palladium(II) species, may be required to facilitate the reaction. nih.govbeilstein-journals.org The progress of these reactions can be monitored in situ using techniques like Raman spectroscopy. nih.govbeilstein-journals.org

While direct mechanochemical synthesis of this compound has not been extensively documented in publicly available literature, the principles established for other halogenated arenes are highly applicable. The electron-withdrawing nature of the fluorine atoms in the starting material, 1,3-difluorobenzene, would likely necessitate the use of a catalyst and carefully optimized reaction conditions to achieve the desired dibromination.

Table 1: Mechanochemical Halogenation of Aromatic Compounds

| Aromatic Substrate | Halogenating Agent | Catalyst | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Unsymmetrically substituted azobenzenes | N-halosuccinimides (NXS) | Pd(II) catalysts (optional) | Neat or liquid-assisted grinding | Halogenation occurs selectively on the C-H bonds. Reaction dynamics can be monitored by in-situ Raman spectroscopy. | nih.govbeilstein-journals.org |

Application of Microreactor Technology in Halogenation Processes

Microreactor technology offers a paradigm shift in the synthesis of halogenated compounds by providing precise control over reaction parameters, leading to enhanced safety, efficiency, and selectivity. rsc.orgfiveable.me These systems, characterized by channels with sub-millimeter dimensions, offer a high surface-area-to-volume ratio, which facilitates superior heat and mass transfer compared to traditional batch reactors. rsc.orgfiveable.meresearchgate.net

The halogenation of aromatic compounds, often a highly exothermic process, benefits significantly from the enhanced heat exchange efficiency of microreactors, which prevents the formation of hot spots and temperature gradients. rsc.org This precise temperature control is crucial for minimizing the formation of byproducts and improving the selectivity of the reaction. rsc.org

For the synthesis of brominated aromatic compounds, microreactors can be used for direct bromination using elemental bromine (Br2), often with a catalyst. rsc.orgresearchgate.net For example, a continuous-flow system has been successfully developed for the synthesis of 1-Bromo-2,4,5-trifluorobromobenzene using FeBr3 as a catalyst, which is generated in situ. researchgate.net This process demonstrates the potential for the safe and efficient production of polyhalogenated aromatic compounds in high yields within minutes. researchgate.net

The application of microreactor technology to the synthesis of this compound would involve the continuous feeding of 1,3-difluorobenzene and a brominating agent, such as bromine, into a microreactor containing a suitable catalyst. The precise control over stoichiometry, residence time, and temperature would allow for the optimization of the reaction to favor the formation of the desired 1,3-dibromo isomer. The use of corrosion-resistant materials for the microreactor, such as SiC or fluoropolymers, would be essential when using aggressive halogenating agents. rsc.org

Table 2: Advantages of Microreactor Technology in Halogenation

| Feature | Advantage | Scientific Rationale | Reference |

|---|---|---|---|

| High Heat Transfer | Enhanced safety and selectivity | The large surface-area-to-volume ratio allows for efficient dissipation of heat, preventing thermal runaways and side reactions. | rsc.org |

| Precise Residence Time Control | Improved product distribution | The well-defined flow path ensures that all reactants experience the same reaction time, leading to a more uniform product. | rsc.org |

| Enhanced Mass Transfer | Increased reaction rates | The small diffusion distances in microchannels accelerate the mixing of reactants, leading to faster reactions. | fiveable.me |

Purification and Isolation Methodologies for High-Purity Derivatives

Achieving high purity is critical for the application of this compound in specialized fields. The purification of dihalobenzene isomers often presents a challenge due to their similar physical properties. Several methodologies can be employed to isolate the desired 1,3-isomer from potential impurities, such as other isomers (e.g., 1,4- and 1,2-dihalobenzenes).

One effective method for the purification of 1,3-dihalobenzenes is the use of polyethylene (B3416737) glycols (PEGs) to selectively remove the 1,4-isomer as a solid complex. google.com In this process, a mixture of dihalobenzene isomers is treated with a polyethylene glycol of a specific molecular weight. The resulting slurry is then filtered to separate the solid 1,4-dihalobenzene-PEG complex from the filtrate, which is enriched in the 1,3-dihalobenzene. google.com The purity of the 1,3-isomer can be further enhanced by subjecting the filtrate to low-temperature crystallization, where the 1,3-dihalobenzene can be selectively crystallized to a purity of over 99%. google.com

Another technique that can be adapted for the purification of dihalobenzenes is sweating. This method involves maintaining the crude crystalline material at a temperature close to its melting point, causing impurities to melt and drain away, leaving behind the purified crystalline product. typeset.io This process has been shown to be effective in purifying p-dichlorobenzene to a high degree. typeset.io

Fractional distillation is a more traditional method that can be used, but it may require a distillation column with a large number of theoretical plates to effectively separate isomers with close boiling points. google.com Often, a combination of distillation and crystallization is employed to achieve the desired high purity. google.com

Table 3: Purification Techniques for Dihalobenzene Isomers

| Method | Principle | Target Impurity Removed | Resulting Purity | Reference |

|---|---|---|---|---|

| Polyethylene Glycol (PEG) Complexation | Selective complex formation | 1,4-dihalobenzene isomer | 95-97% (can be improved with further steps) | google.com |

| Low-Temperature Crystallization | Selective crystallization of the desired isomer | Various isomers and impurities | >99% | google.com |

| Sweating | Melting and drainage of impurities from a crystalline mass | Entrapped mother liquor and other impurities | Up to 99.99% | typeset.io |

Reactivity and Reaction Mechanisms of 1,3 Dibromo 2,5 Difluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Mechanistic Pathways of Halogen Displacement by Nucleophiles

Nucleophilic aromatic substitution (SNAr) on 1,3-dibromo-2,5-difluorobenzene proceeds through a characteristic two-step mechanism. byjus.comlibretexts.org The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, which has been activated by the electron-withdrawing fluorine atoms. byjus.com This initial attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The stability of this complex is a key factor in the reaction's feasibility. stackexchange.com

In the second step, a halide ion is eliminated from the Meisenheimer complex, which restores the aromaticity of the ring and yields the final substitution product. stackexchange.com This addition-elimination sequence is the generally accepted pathway for SNAr reactions. byjus.com

Influence of Fluorine and Bromine Substituents on SNAr Reactivity and Regioselectivity

Regioselectivity: While fluorine is highly activating, bromine is a better leaving group in the context of SNAr reactions. nih.gov This is a departure from the trend seen in SN2 reactions and is attributed to the fact that the C-F bond cleavage is not typically the rate-determining step. masterorganicchemistry.com The reaction's regioselectivity—which halogen is replaced—is therefore a result of a balance between the activating effect of the fluorine atoms and the leaving group ability of the halogens. The electron-withdrawing nitro group, for example, directs nucleophilic substitution to the ortho and para positions. libretexts.org In the case of this compound, the fluorine atoms activate the adjacent carbon atoms, making the attached bromine atoms the more likely sites for nucleophilic displacement. The specific reaction conditions, including the choice of solvent and the nature of the nucleophile, can also influence which bromine atom is preferentially substituted. nih.gov

Cross-Coupling Reactions and Organometallic Chemistry

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Negishi, Stille)

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. researchgate.net The differential reactivity of the C-Br and C-F bonds allows for selective coupling at the brominated positions.

Suzuki-Miyaura Reaction: This reaction couples the dibromodifluorobenzene with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a versatile method for creating biaryl structures. nih.gov The reaction can be controlled to achieve either mono- or diarylation of the starting material. nih.govresearchgate.net

Negishi Reaction: In this coupling, an organozinc reagent is used in conjunction with a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its broad scope and tolerance of various functional groups. wikipedia.org

Stille Reaction: The Stille reaction employs an organotin reagent as the coupling partner with a palladium catalyst. libretexts.orglibretexts.org While effective, a significant drawback of this method is the toxicity of the organotin compounds. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Palladium complex and a base | Mild conditions, low toxicity of reagents and byproducts. nih.gov |

| Negishi | Organozinc | Palladium or Nickel complex | High functional group tolerance, allows coupling of various carbon hybridizations. wikipedia.org |

| Stille | Organotin | Palladium complex | Versatile, but organotin reagents are toxic. libretexts.orgnih.gov |

Mechanistic Analysis of Catalytic Cycles and Intermediate Formation

The catalytic cycles of these cross-coupling reactions generally proceed through three fundamental steps involving a palladium(0) active species. nih.govnobelprize.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to the palladium(0) catalyst, forming a palladium(II) intermediate. nih.govnobelprize.org This is often the rate-determining step in the cycle. libretexts.org

Transmetalation: In this step, the organic group from the organometallic reagent (boron, zinc, or tin) is transferred to the palladium(II) complex, displacing the halide. nih.govnobelprize.org

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govnobelprize.org

The intermediates in these cycles, such as the arylpalladium(II) halide formed after oxidative addition, have been characterized in some cases through spectroscopic analysis. uwindsor.ca The specific conditions and substrates can influence which step is rate-determining.

Ligand Design and Optimization for Enhanced Reactivity and Selectivity

The ligands coordinated to the palladium catalyst play a crucial role in modulating its reactivity and selectivity. nih.gov The development of specialized ligands has been a key area of research to improve the efficiency of cross-coupling reactions.

Initially, simple phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) were used. nih.gov However, to address more challenging substrates and achieve higher selectivity, more sophisticated ligands have been designed. nih.gov Sterically hindered and electron-rich ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tri-cyclohexylphosphine (PCy₃), have proven effective in promoting the oxidative addition step, even with less reactive aryl chlorides. nih.gov

N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering high stability and activity. nih.gov Furthermore, specialized biarylphosphine ligands, such as XPhos, have been developed and show excellent performance in a variety of Suzuki-Miyaura coupling reactions. mit.eduscholaris.ca The choice of ligand can even reverse the expected regioselectivity of a reaction. For instance, in a molecule with both an aryl triflate and an aryl chloride, using Pd/PCy₃ can lead to coupling at the triflate, while switching to Pd/P(t-Bu)₃ can favor reaction at the chloride. nih.gov

Carbon-Carbon Bond Formation with Grignard Reagents and Organolithium Compounds

The presence of bromine atoms in this compound allows for the formation of organometallic reagents, which are powerful tools for creating new carbon-carbon bonds. Both Grignard reagents and organolithium compounds can be generated, opening pathways to a variety of functionalized derivatives.

Metal-Halogen Exchange Reactions for Aryl Lithium Intermediate Generation

Metal-halogen exchange is a key method for generating aryl lithium species from aryl halides. nih.gov In the case of this compound, this reaction typically involves treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium. The exchange of a bromine atom for a lithium atom is a rapid process, driven by the formation of the more stable alkyllithium byproduct and the desired aryllithium intermediate. nih.gov This process is often conducted at low temperatures to mitigate side reactions. The resulting 2,5-difluoro-3-bromophenyllithium is a potent nucleophile that can react with a wide array of electrophiles.

The selective exchange of one bromine atom over the other is influenced by steric and electronic factors. While a detailed study on the regioselectivity of this specific compound is not widely available, in similar di- and polyhalogenated systems, the exchange often occurs at the more sterically accessible position or the one that leads to a more stabilized lithiated intermediate.

Electrophilic Aromatic Substitution (EAS) Reactions of Functionalized Derivatives

While the parent this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of four electron-withdrawing halogen substituents, functionalized derivatives can undergo these reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

Directing Effects of Halogen Substituents on Incoming Electrophiles

Halogens are considered deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution reactions. youtube.com This is due to the interplay of two opposing effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R). The inductive effect deactivates the ring by pulling electron density away from it, making it less attractive to electrophiles. youtube.com However, the lone pairs on the halogen atoms can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate, particularly when the electrophile attacks at the ortho or para positions. youtube.com

In a functionalized derivative of this compound, the combined directing effects of the fluorine and bromine atoms, along with any other functional groups present, will determine the regiochemical outcome of an EAS reaction. Fluorine is the most electronegative halogen and exerts a strong inductive effect, while bromine is less electronegative but more polarizable. These differences can lead to complex directing effects in polysubstituted systems.

| Reactant | Reagents | Product | Reaction Type |

| Benzene (B151609) | Br₂, FeBr₃ | Bromobenzene | Electrophilic Aromatic Substitution (Halogenation) lumenlearning.com |

| Benzene | HNO₃, H₂SO₄ | Nitrobenzene (B124822) | Electrophilic Aromatic Substitution (Nitration) youtube.com |

| Benzene | SO₃, H₂SO₄ | Benzenesulfonic acid | Electrophilic Aromatic Substitution (Sulfonation) youtube.com |

| Benzene | R-Cl, AlCl₃ | Alkylbenzene | Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation) youtube.com |

| Benzene | R-COCl, AlCl₃ | Acylbenzene | Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) youtube.com |

| Alkylbenzene | KMnO₄, H₃O⁺, heat | Benzoic acid | Side-chain Oxidation libretexts.org |

| Aryl alkyl ketone | H₂, Pd/C | Alkylbenzene | Reduction openstax.org |

Reduction and Oxidation Chemistry of Halogenated Aromatic Systems

The halogen substituents on this compound influence its behavior in reduction and oxidation reactions.

Reduction: The aromatic ring of halogenated compounds is generally resistant to reduction under standard conditions. openstax.org Catalytic hydrogenation, a common method for reducing aromatic systems, typically requires harsh conditions such as high pressure and temperature, or the use of highly active catalysts like rhodium on carbon, to hydrogenate the aromatic ring. openstax.org Under milder conditions, it is often possible to selectively reduce other functional groups in the presence of the aromatic ring. openstax.org For instance, a nitro group on a halogenated aromatic ring can be reduced to an amino group using reagents like tin or iron in acidic media, or through catalytic hydrogenation, without affecting the halogen substituents or the aromatic core. libretexts.org

Advanced Spectroscopic Analysis and Structural Elucidation of 1,3 Dibromo 2,5 Difluorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For 1,3-Dibromo-2,5-difluorobenzene and its derivatives, a combination of ¹H, ¹⁹F, and ¹³C NMR, often supplemented by multi-dimensional techniques, is essential for unambiguous characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic Proton Analysis

In the ¹H NMR spectrum of this compound, the aromatic protons provide crucial information about the substitution pattern. Due to the symmetry of the molecule, the two protons are chemically equivalent, but magnetically non-equivalent, leading to a complex splitting pattern. The chemical shift of these protons is influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

For the related compound, 1,3-Dibromo-5-fluorobenzene, the ¹H NMR spectrum, recorded in CDCl₃ at 400 MHz, shows two distinct signals. chemicalbook.com The proton at position 2, situated between the two bromine atoms, would be expected to appear at a different chemical shift compared to the protons at positions 4 and 6, which are adjacent to a bromine and a fluorine atom, respectively. The observed signals are at approximately 7.45 ppm and 7.19 ppm. chemicalbook.com

Table 1: ¹H NMR Data for Aromatic Protons in a Related Dibromofluorobenzene

| Compound | Solvent | Frequency (MHz) | Proton Assignment | Chemical Shift (ppm) |

| 1,3-Dibromo-5-fluorobenzene | CDCl₃ | 400 | H-4/H-6 | 7.445 |

| H-2 | 7.185 | |||

| Data sourced from ChemicalBook. chemicalbook.com |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Chemical Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. biophysics.orgnih.gov The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, making it an excellent tool for distinguishing between different fluorine environments within a molecule. ucsb.edu For this compound, the two fluorine atoms are chemically equivalent, and therefore, a single resonance is expected in the ¹⁹F NMR spectrum. The precise chemical shift will be influenced by the neighboring bromine and hydrogen atoms.

The analysis of coupling constants between fluorine and adjacent protons (³JHF) and between fluorine atoms themselves through the aromatic ring can provide further structural confirmation. In similar fluorinated aromatic systems, these coupling constants are well-documented and provide valuable structural constraints. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. In this compound, due to symmetry, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the two non-equivalent carbon atoms bonded to bromine, the two non-equivalent carbon atoms bonded to fluorine, and the two non-equivalent carbon atoms bonded to hydrogen. The chemical shifts are significantly influenced by the attached halogen atoms. Carbon atoms bonded to the highly electronegative fluorine atoms will appear at a lower field (higher ppm) compared to those bonded to bromine.

For instance, in the related compound 1,4-Dibromo-2,5-difluorobenzene (B1294941), the carbon atoms directly attached to fluorine are observed at a distinct chemical shift. chemicalbook.com Similarly, the ¹³C NMR spectrum of 1,3-Dibromo-5-fluorobenzene shows distinct resonances for the carbon atoms, allowing for a complete assignment of the carbon skeleton. chemicalbook.com

Multi-dimensional NMR Techniques for Comprehensive Structural Assignment

While one-dimensional NMR spectra provide a wealth of information, complex molecules or those with significant signal overlap often require multi-dimensional NMR techniques for complete structural assignment. nih.govyoutube.com Experiments such as COSY (Correlation Spectroscopy) can establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively.

For derivatives of this compound, where additional substituents are introduced, these multi-dimensional techniques become indispensable. They allow for the unambiguous assignment of all proton and carbon signals, confirming the regiochemistry of the substitution. For example, in the synthesis of complex molecules using this building block, multi-dimensional NMR is crucial for verifying the final structure. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound, as the exact masses of atoms are unique. For this compound (C₆H₂Br₂F₂), HRMS would show a characteristic isotopic pattern due to the presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance). This pattern, along with the highly accurate mass measurement, provides definitive confirmation of the compound's identity.

In the mass spectrum of the related 1,3-Dibromo-5-fluorobenzene, the molecular ion peak is observed with a characteristic isotopic distribution for two bromine atoms, with major peaks at m/z 252, 254, and 256. chemicalbook.com HRMS would further refine these masses to provide the exact elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation and Isotopic Signatures

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. In the case of this compound, the presence of two bromine atoms gives rise to a characteristic isotopic signature in the mass spectrum.

Bromine has two stable isotopes, 79Br and 81Br, which occur in an approximate 1:1 natural abundance. chemguide.co.uklibretexts.orgyoutube.com This results in a distinctive pattern of molecular ion peaks. A molecule containing one bromine atom will exhibit two peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units, corresponding to the M+ and M+2 ions. libretexts.orgyoutube.com For a molecule with two bromine atoms, like this compound, the mass spectrum will show a characteristic triplet of peaks for the molecular ion:

M+ peak: corresponding to the molecule containing two 79Br atoms.

M+2 peak: corresponding to the molecule containing one 79Br and one 81Br atom. This peak will be approximately twice the intensity of the M+ peak.

M+4 peak: corresponding to the molecule containing two 81Br atoms. This peak will have an intensity similar to the M+ peak.

This M, M+2, M+4 pattern with a relative intensity ratio of approximately 1:2:1 is a clear indicator of the presence of two bromine atoms in the molecule. libretexts.orgvaia.com

The fragmentation of this compound under electron ionization would likely involve the loss of bromine atoms, which are good leaving groups. libretexts.org The subsequent fragmentation of the benzene (B151609) ring would lead to a series of smaller fragment ions, providing further structural information. The analysis of these fragment ions, combined with the isotopic signature, allows for the unambiguous confirmation of the structure of this compound and its derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The crystal packing of this compound is influenced by various intermolecular interactions, with halogen bonding playing a significant role. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. rsc.orgmdpi.com The strength of these bonds generally increases with the polarizability of the halogen atom (I > Br > Cl > F). rsc.org

X-ray diffraction analysis of this compound would reveal a planar or near-planar benzene ring, which is characteristic of aromatic compounds. quora.com The substitution pattern on the benzene ring can, however, induce minor distortions from a perfect hexagonal geometry. researchgate.netrsc.org The C-Br, C-F, and C-C bond lengths and the bond angles within the benzene ring can be precisely determined. For instance, the C-Br bond length is expected to be around 1.90 Å, and the C-F bond length around 1.35 Å. The internal C-C-C bond angles may deviate slightly from the ideal 120° due to the electronic and steric effects of the bulky bromine and electronegative fluorine substituents. sciencegate.app

The arrangement of the molecules in the crystal lattice, as determined by the intermolecular interactions discussed previously, can lead to different polymorphic forms, each with a unique crystal structure and packing arrangement. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org For a molecule to be IR active, there must be a change in the dipole moment during the vibration, while for a vibration to be Raman active, there must be a change in the polarizability of the molecule. youtube.comyoutube.com

This compound, being a non-linear molecule with 10 atoms, has 3N-6 = 24 normal modes of vibration. wikipedia.org These vibrations can be broadly categorized as stretching (changes in bond length) and bending (changes in bond angle). libretexts.org

Key vibrational modes expected for this compound include:

C-H stretching: Typically observed in the 3100-3000 cm-1 region.

C-C aromatic ring stretching: A series of bands in the 1600-1400 cm-1 region.

C-F stretching: Strong absorptions are expected in the 1300-1000 cm-1 region.

C-Br stretching: These vibrations occur at lower frequencies, typically in the 700-500 cm-1 range.

Ring bending and deformation modes: These appear at lower wavenumbers.

The specific frequencies and intensities of these bands provide a unique fingerprint for the molecule, allowing for its identification and the confirmation of the presence of the different functional groups. A complete vibrational assignment can be aided by theoretical calculations. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm-1) |

| C-H Stretching | 3100 - 3000 |

| C-C Aromatic Stretching | 1600 - 1400 |

| C-F Stretching | 1300 - 1000 |

| C-Br Stretching | 700 - 500 |

This table provides general ranges. Specific values for this compound would require experimental data or detailed computational analysis.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most common transitions are π → π* transitions within the benzene ring. researchgate.net

The substitution of the benzene ring with bromine and fluorine atoms can cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene. Halogen substituents typically cause a red shift (bathochromic shift) to longer wavelengths. The electronic spectrum of this compound is expected to show characteristic absorption bands in the UV region. The exact positions and intensities of these bands are influenced by the electronic effects of the substituents and their positions on the aromatic ring. researchgate.netrsc.org Detailed analysis, often supported by computational studies, can help assign the observed absorption bands to specific electronic transitions. uliege.be

Computational Chemistry and Theoretical Investigations of 1,3 Dibromo 2,5 Difluorobenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic properties of molecules. For 1,3-dibromo-2,5-difluorobenzene, DFT studies can elucidate its electronic structure, reactivity, and the influence of its halogen substituents.

DFT calculations can provide a detailed picture of the electronic landscape of this compound. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then determining the energies and shapes of the molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability, with a larger gap suggesting higher stability.

For halogenated benzenes, the HOMO is often associated with the p-orbitals of the benzene (B151609) ring and the lone pairs of the halogen atoms, while the LUMO is typically a π* anti-bonding orbital of the ring. In a related compound, 1,4-dibromo-2,5-difluorobenzene (B1294941), DFT calculations have shown that the HOMO is located over the fluorine and bromine atoms, while the LUMO is delocalized over the C-C bonds of the benzene ring. globalresearchonline.net This suggests that the initial step in an electrophilic attack would likely involve the halogen-rich regions of the molecule. A similar distribution of frontier orbitals is anticipated for this compound.

Table 1: Illustrative Frontier Orbital Energies for a Dihalogenated Benzene (Hypothetical Data for this compound based on similar compounds)

| Parameter | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.0 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.5 | Energy difference between HOMO and LUMO |

This data is illustrative and based on typical values for similar halogenated benzene compounds.

DFT can be used to predict the reactivity of this compound towards various reagents. By calculating reactivity descriptors such as electronegativity, hardness, and softness, which are derived from the HOMO and LUMO energies, a qualitative understanding of its reactive nature can be obtained.

Furthermore, DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, which are the high-energy intermediates that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. For instance, in electrophilic aromatic substitution reactions, DFT can be used to model the approach of an electrophile to the benzene ring and to calculate the energies of the possible intermediates and transition states, thereby predicting the most likely site of substitution.

The bromine and fluorine atoms on the benzene ring have a significant impact on the electron density distribution of this compound. Both halogens are more electronegative than carbon and thus withdraw electron density from the ring through the sigma bonds (inductive effect). However, they also possess lone pairs of electrons that can be donated to the pi-system of the benzene ring (resonance effect). youtube.com

DFT calculations can provide a quantitative picture of these electronic effects by mapping the electron density distribution and generating molecular electrostatic potential (MEP) maps. globalresearchonline.net The MEP map highlights the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). In the case of this compound, the regions around the electronegative fluorine and bromine atoms would be expected to have a more negative potential, while the hydrogen atoms and the regions above and below the plane of the benzene ring would have a more positive potential. This information is crucial for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While this compound is a relatively rigid molecule, it still possesses some conformational flexibility, primarily related to the vibrations of the C-Br and C-F bonds and the out-of-plane vibrations of the benzene ring. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this molecule over time. researchgate.net

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. By running a simulation for a sufficient length of time, it is possible to observe the different conformations that the molecule can adopt and the relative energies of these conformations. This can be particularly useful for understanding the behavior of the molecule in different environments, such as in solution or in the solid state.

Furthermore, MD simulations are a powerful tool for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or a mixture with other molecules, it is possible to investigate how they interact with each other. This can provide insights into properties such as solvation, miscibility, and the formation of molecular aggregates. For example, simulations of liquid chlorobenzene (B131634) have shown the formation of stacked and orthogonal configurations of the molecules. sibran.ru Similar arrangements could be expected for this compound.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations, including DFT, are widely used to predict various spectroscopic properties of molecules. This can be a valuable tool for interpreting experimental spectra and for identifying unknown compounds.

For this compound, quantum chemical calculations can be used to predict its vibrational (infrared and Raman) spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that can be compared with experimental data. A study on the related molecule 1,4-dibromo-2,5-difluorobenzene demonstrated good agreement between the experimental and DFT-calculated vibrational frequencies. globalresearchonline.net

Similarly, the electronic absorption spectrum (UV-Vis) can be predicted by calculating the energies of the electronic transitions between the ground state and various excited states. The HOMO-LUMO gap, as discussed earlier, provides a first approximation of the lowest energy electronic transition.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using quantum chemical methods. These calculations can help in the assignment of peaks in experimental NMR spectra and can provide insights into the electronic environment of the different nuclei in the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structure. nih.govnih.gov QSAR models are built by finding a mathematical relationship between a set of molecular descriptors and a measured biological activity, such as toxicity or drug efficacy.

While no specific QSAR models for this compound have been identified in the searched literature, the principles of QSAR could be applied to this molecule. A QSAR model for halogenated benzenes, for example, could be developed to predict their toxicity. nih.gov This would involve calculating a variety of molecular descriptors for a series of halogenated benzenes with known toxicities. These descriptors could include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Once a statistically significant relationship between the descriptors and the toxicity is established, the model can be used to predict the toxicity of other halogenated benzenes, including this compound, for which experimental data is not available. This approach is valuable for prioritizing compounds for further testing and for reducing the need for animal testing. nih.gov

Applications and Research Trajectories of 1,3 Dibromo 2,5 Difluorobenzene

A Cornerstone in Fine Chemical Synthesis

The strategic placement of two bromine atoms and two fluorine atoms on the benzene (B151609) core makes 1,3-dibromo-2,5-difluorobenzene a highly versatile reagent in organic synthesis. chemimpex.com The bromine atoms can readily participate in a variety of cross-coupling reactions, while the fluorine atoms can influence the electronic properties and metabolic stability of the resulting molecules. chemimpex.cominnospk.com This dual functionality allows for the construction of intricate molecular architectures. chemimpex.com

Crafting Complexity: The Synthesis of Polycyclic Aromatic Compounds

This compound is instrumental in the synthesis of complex polycyclic aromatic compounds (PACs). These elaborate structures are at the forefront of materials science research. The bromine atoms on the benzene ring serve as handles for forming new carbon-carbon bonds through reactions like Suzuki and Sonogashira couplings, enabling the extension of the aromatic system.

A notable application involves the preparation of precursors for fused polycyclic benzenoids. mit.edu For instance, related dibromo-diiodo-benzenes, which can be synthesized from dibromobenzenes, are used to create substituted terphenyls through Suzuki cross-coupling reactions. mit.edu These terphenyls can then undergo electrophilic cyclization to form complex, fused aromatic systems. mit.edu The presence of fluorine atoms can enhance the solubility and electronic properties of these large aromatic structures.

Building with Precision: Development of Novel Heterocyclic Systems

The unique substitution pattern of this compound also makes it a valuable precursor for creating novel heterocyclic compounds containing both fluorine and bromine. These heterocyclic systems are of great interest in medicinal chemistry and materials science. The bromine atoms can be selectively replaced or transformed to introduce nitrogen, sulfur, or oxygen atoms, thereby forming various heterocyclic rings.

For example, related dibromobenzenes are used to create complex structures like bicyclohexylylacetylene and bicyclohexyl-containing diyne liquid crystal compounds. chemicalbook.com The principles of these syntheses can be applied to this compound to generate fluorinated analogues with potentially enhanced properties.

A Vital Intermediate in Life Science Research

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. innospk.com this compound provides a direct route to introduce a difluorinated phenyl group into potential pharmaceutical and agrochemical agents. chemimpex.comapolloscientific.co.uk

Understanding Function: Exploration of Structure-Activity Relationships

By systematically modifying the structure of molecules derived from this compound, researchers can investigate structure-activity relationships (SAR). This process involves synthesizing a series of analogues where specific parts of the molecule are altered and then evaluating how these changes affect biological activity. The ability to use the two bromine atoms for diverse chemical transformations makes this compound an excellent scaffold for such studies, aiding in the optimization of lead compounds in drug discovery.

Precursors for a Healthier Future: Potential Anticancer and Antimicrobial Agents

Halogenated compounds are a common feature in many anticancer and antimicrobial drugs. nih.govgrafiati.com The unique electronic properties conferred by the fluorine and bromine atoms in derivatives of this compound make it a valuable precursor in the search for new therapeutic agents. chemimpex.com

Research has shown that various substituted heterocyclic compounds, such as those derived from 1,3,4-thiadiazole (B1197879) and indolin-2-one scaffolds, exhibit promising anticancer activity. nih.govmdpi.com The synthesis of such heterocyclic systems can be envisioned starting from functionalized benzene derivatives like this compound. For example, the bromine atoms could be converted to other functional groups necessary for the construction of these complex heterocyclic rings. The resulting fluorinated analogues could potentially exhibit enhanced efficacy or novel mechanisms of action.

Similarly, in the field of antimicrobial research, dibromo-nitriles isolated from marine sponges have demonstrated antimicrobial activity. grafiati.com This highlights the potential of incorporating dibromo-functionalized aromatic cores into new antimicrobial drug candidates. The synthetic versatility of this compound allows for its use as a starting material to generate diverse structures for screening against various microbial pathogens.

Advanced Materials Science Applications

The strategic placement of bromine and fluorine atoms on the benzene ring of this compound imparts unique reactivity and properties, making it a sought-after precursor in advanced materials science. nih.govapolloscientific.co.uk Its utility is particularly notable in the development of functional polymers and liquid crystalline materials.

Polymer and Copolymer Synthesis for Functional Materials

This compound serves as a key monomer in the synthesis of various polymers and copolymers. The presence of two bromine atoms allows for participation in cross-coupling reactions, a cornerstone of modern polymer chemistry, enabling the formation of complex polymer architectures.

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing thermal and chemical stability. While specific studies detailing the use of this compound for this purpose are not abundant in readily available literature, the principles of fluorine-containing polymers suggest its utility. Fluorinated polymers, such as those that could be derived from this monomer, are known for their high-performance characteristics. For instance, fluorinated poly(p-phenylene)s exhibit remarkable thermal stability. mdpi.com The synthesis of such polymers often involves the coupling of di-halogenated monomers, a role for which this compound is structurally suited.

A general approach to creating thermally stable polymers involves the synthesis of poly(arylene ether)s. A relevant example, though not directly using the subject compound, is the synthesis of a light-responsive fluorinated poly(arylene ether) copolymer from decafluorobiphenyl. rsc.org This highlights the principle of using fluorinated aromatic compounds to build robust polymer chains.

Table 1: Examples of Polymer Systems with Enhanced Stability

| Polymer Type | Monomer Example | Key Properties |

| Fluorinated Poly(p-phenylene)s | 2,3,5,6-Tetrafluorophenylene | High thermal stability mdpi.com |

| Fluorinated Poly(arylene ether)s | Decafluorobiphenyl | Thermal stability, potential for functionalization rsc.org |

This table provides examples of polymer systems where fluorinated monomers contribute to enhanced stability, a property anticipated for polymers derived from this compound.

Conjugated polymers are the foundation of many organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of these polymers can be fine-tuned through the selection of monomers. While direct research on the incorporation of this compound into conjugated polymers for electronic devices is limited in the available literature, its structure is highly relevant.

Fluorination of conjugated polymers is a known strategy to modulate their electronic energy levels, which is crucial for efficient charge injection and transport in devices. The synthesis of fluorinated poly(p-phenylenevinylene)s (PPVs), for example, has been achieved through Stille cross-coupling reactions, a method applicable to dibrominated monomers like this compound. mdpi.com The introduction of fluorine can lead to desirable properties in the resulting polymers for electronic applications.

Precursors for Liquid Crystalline Materials

One of the well-documented applications of this compound is in the synthesis of liquid crystalline materials. chemicalbook.com Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are integral to display technologies.

The synthesis of various liquid crystal compounds, including those with nematic phases, has been reported using derivatives of di-halogenated benzenes. researchgate.netrsc.org For instance, this compound is used in the preparation of bicyclohexylylacetylene and bicyclohexyl-containing diyne liquid crystal compounds. chemicalbook.com The rigid core provided by the substituted benzene ring, along with the influence of the halogen substituents on intermolecular interactions, plays a crucial role in the formation of liquid crystalline phases. Research has shown that the introduction of fluorine atoms can significantly affect the phase transition behavior of liquid crystals. researchgate.netrsc.org

Table 2: Liquid Crystal Research Involving Dihalogenated Benzene Derivatives

| Compound Type | Precursor Example | Observed Liquid Crystal Phase |

| Bicyclohexylylacetylene Liquid Crystals | This compound | Not specified in abstract chemicalbook.com |

| Biphenyl-based Liquid Crystals | 2,3-difluoro-4'-pentylbiphenyl derivatives | Nematic, Smectic A, Chiral Nematic researchgate.net |

| 1,3-Dioxane-based Liquid Crystals | Analogues with electron-withdrawing groups | Ferroelectric Nematic rsc.orgresearchgate.net |

This table illustrates the role of dihalogenated benzene derivatives in the synthesis of various liquid crystal systems.

Environmental Research and Remediation Studies

The environmental fate of halogenated aromatic compounds is a significant area of research due to their potential persistence and toxicity. While specific environmental studies on this compound are not widely reported, research on the degradation of similar compounds provides valuable insights.

Investigation of Pollutant Degradation Mechanisms Involving Halogenated Arenes

Halogenated aromatic compounds are a class of persistent environmental pollutants. nih.gov The investigation into their degradation mechanisms is crucial for developing effective bioremediation strategies. Microbial degradation is a primary pathway for the removal of these pollutants from the environment.

The degradation of polycyclic aromatic hydrocarbons (PAHs) and other aromatic compounds has been studied extensively. nih.govnih.gov In general, the biodegradation of halogenated aromatics can proceed under both aerobic and anaerobic conditions. epa.gov The rate and extent of degradation are influenced by factors such as the number and type of halogen substituents. For instance, low molecular weight PAHs and heterocyclics are often degraded faster than their higher molecular weight counterparts. nih.gov

While specific enzymes and microbial pathways for the degradation of this compound have not been detailed in the reviewed literature, the general mechanisms for halogenated arenes involve initial oxidative or reductive steps to remove the halogen atoms, followed by ring cleavage. The persistence of some oxygenated metabolites of PAHs suggests that complete mineralization can be a slow process. nih.gov

Use as a Standard Reference Material in Environmental Monitoring and Analytical Methods

While direct evidence of the widespread use of this compound as a certified standard reference material in routine environmental monitoring is not extensively documented in publicly available research, its properties make it a suitable candidate for such applications, particularly as an internal or surrogate standard in the analysis of halogenated organic pollutants. The principles guiding the selection of such standards align with the characteristics of this compound.

In analytical chemistry, particularly for methods like gas chromatography-mass spectrometry (GC-MS) used to detect trace levels of environmental contaminants, internal standards are crucial for accurate quantification. eaht.org These standards are compounds added to a sample in a known amount before processing. They help to correct for the loss of analyte during sample preparation and analysis. Surrogate standards, which are chemically similar to the analytes of interest but not expected to be found in the sample, are also used to monitor the efficiency of the analytical procedure.

Halogenated compounds are frequently used as internal and surrogate standards in the analysis of persistent organic pollutants (POPs), which include polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and various pesticides. google.comresearchgate.netbeilstein-journals.org The structural similarity of this compound to some of these priority pollutants, combined with its distinct mass spectrum due to the presence of both bromine and fluorine, would allow it to be easily distinguished from the target analytes while behaving similarly during extraction and analysis.

The stability of the C-F and C-Br bonds ensures that the molecule remains intact throughout the analytical process, a key requirement for a reliable standard. Furthermore, its volatility is compatible with GC-based methods. While isotopically labeled standards are often the gold standard for such analyses, non-labeled, structurally similar compounds like this compound can offer a cost-effective alternative for certain applications. nih.gov

The table below outlines the ideal characteristics of an internal/surrogate standard and how this compound aligns with them.

| Characteristic of an Ideal Standard | Relevance of this compound |

| Not naturally present in samples | Unlikely to be a common environmental contaminant. |

| Chemically similar to the analyte | Halogenated aromatic structure mimics many POPs. |

| Easily distinguishable from the analyte | Unique mass spectrum due to Br and F substitution. |

| Stable during analysis | Robust C-Br and C-F bonds. |

| Elutes in a similar retention time range | Volatility is suitable for GC analysis of semi-volatile compounds. |

This table illustrates the potential suitability of this compound as an analytical standard based on its chemical properties.

Although specific standardized methods from regulatory bodies like the EPA explicitly listing this compound as a reference material are not readily found, its utility in research settings for developing and validating new analytical methods for halogenated pollutants is a plausible application.

Development of Novel Fluorinated and Brominated Aromatic Systems for Specialized Functions

The true strength of this compound lies in its role as a versatile precursor for the synthesis of more complex, functionalized aromatic molecules. The differential reactivity of the bromine and fluorine substituents, and the ability to selectively functionalize the C-Br bonds through well-established organometallic chemistry, make it a powerful tool for constructing novel molecular architectures with tailored properties.

One of the key synthetic transformations involving this compound is the palladium-catalyzed cross-coupling reaction. nih.gov Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings allow for the selective replacement of the bromine atoms with a wide variety of organic groups, including alkyl, aryl, and vinyl substituents. This enables the construction of larger, conjugated systems with specific electronic and photophysical properties.

A significant area of application is in the synthesis of liquid crystals . Fluorinated liquid crystals are highly sought after for display technologies due to their desirable properties, such as high birefringence, low viscosity, and appropriate dielectric anisotropy. researchgate.netnih.govbiointerfaceresearch.com The introduction of fluorine atoms into the molecular structure can significantly influence these properties. Starting from this compound, multi-ring systems, which form the core of many liquid crystalline molecules, can be assembled through sequential cross-coupling reactions. The fluorine atoms from the starting material are retained in the final structure, imparting the desired electronic characteristics. While specific examples detailing the direct use of this compound in commercial liquid crystal synthesis are proprietary, the general synthetic strategies are well-established in the scientific literature for analogous dihalobenzenes. researchgate.netrsc.org

Another important application is in the development of novel brominated flame retardants (BFRs) . While many traditional BFRs are being phased out due to environmental and health concerns, research into new, potentially safer alternatives is ongoing. researchgate.net Polymeric BFRs and other novel structures are being investigated. The dibromo functionality of this compound allows it to be incorporated into polymeric backbones or used as a core for building larger, less volatile flame-retardant molecules. The presence of fluorine in the resulting molecule can also enhance its thermal stability and flame-retardant efficacy. The general approach involves using the dibromo-compound as a monomer or a cross-linking agent in polymerization reactions. google.com

The table below summarizes some of the key palladium-catalyzed reactions that can be employed with this compound to generate novel aromatic systems.

| Reaction Type | Reactant | Product Type | Potential Application |

| Suzuki-Miyaura Coupling | Arylboronic acid | Biaryl, terphenyl, etc. | Liquid crystals, organic electronics |

| Stille Coupling | Organostannane | Functionalized arenes | Pharmaceuticals, fine chemicals |

| Heck Coupling | Alkene | Alkenyl-substituted arene | Polymers, materials science |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne | Organic electronics, functional polymers |

| Buchwald-Hartwig Amination | Amine | Arylamine | Pharmaceuticals, organic light-emitting diodes (OLEDs) |

This table showcases the synthetic versatility of this compound in creating a diverse range of functional molecules through various palladium-catalyzed cross-coupling reactions.

Future Directions and Emerging Research Areas

Sustainable and Green Chemistry Approaches in 1,3-Dibromo-2,5-difluorobenzene Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research concerning this compound is expected to focus on sustainable and green chemistry approaches to its synthesis, moving away from traditional methods that may involve harsh conditions or hazardous reagents.

Key research areas will likely include:

Photocatalytic Halogenation: The use of visible-light-mediated photocatalysis for the selective bromination and fluorination of aromatic compounds is a rapidly growing field. Future studies could explore the development of photocatalytic systems for the direct synthesis of this compound, potentially reducing the need for high temperatures and harsh reagents.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and process control for hazardous reactions. The application of flow chemistry to the halogenation of benzene (B151609) derivatives could lead to more efficient and safer production of this compound.

Green Solvents and Catalysts: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, and recyclable catalysts for the synthesis of polyhalogenated aromatics will be crucial. These approaches aim to minimize waste and reduce the environmental impact of the synthetic process.

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

| Approach | Potential Advantages |

| Photocatalysis | Utilizes visible light as an energy source, operates at ambient temperatures, high selectivity. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scalability, precise process control. |

| Green Solvents | Reduced environmental impact, potential for recycling and reuse. |

| Recyclable Catalysts | Lower catalyst loading, reduced waste, cost-effective. |

Chemo- and Regioselective Functionalization Strategies for Complex Architectures

The differential reactivity of the bromine and fluorine substituents on the this compound ring provides a powerful tool for the stepwise and selective synthesis of complex molecules. Future research will undoubtedly focus on exploiting this reactivity to build sophisticated molecular architectures.

Emerging strategies are anticipated in the following areas:

Sequential Cross-Coupling Reactions: The carbon-bromine bonds are more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) than the carbon-fluorine bonds. This difference in reactivity allows for the sequential and regioselective functionalization of the two bromine atoms. Future work will likely explore the development of highly selective catalysts and reaction conditions to control the order of these transformations, enabling the synthesis of a wide array of di- and poly-substituted aromatic compounds.

Synthesis of Bent-Core Liquid Crystals: The 1,3-disubstituted pattern of the benzene ring in this compound makes it an attractive precursor for the synthesis of bent-core (or "banana") liquid crystals. By functionalizing the bromine positions with mesogenic units, novel liquid crystalline materials with unique electro-optical properties could be developed.

Directed Ortho-Metalation: The fluorine atoms can act as directing groups in ortho-metalation reactions, allowing for the selective functionalization of the adjacent carbon-hydrogen bonds. This strategy could provide access to tetra-substituted benzene derivatives that would be difficult to synthesize by other means.

Integration into Nanomaterials and Self-Assembled Systems

The incorporation of fluorinated building blocks into nanomaterials is a promising strategy for tuning their physical and chemical properties. This compound is a candidate for the construction of novel nanomaterials and self-assembled systems.

Future research is expected to explore:

Metal-Organic Frameworks (MOFs): The bromine atoms on this compound can be converted into carboxylic acid or other coordinating groups, allowing it to be used as a fluorinated linker in the synthesis of MOFs. The fluorine atoms lining the pores of the MOF can enhance properties such as gas sorption selectivity and hydrophobicity.

Organic Electronics: Fluorinated aromatic compounds are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fluorine atoms can lower the energy levels of the molecular orbitals, which can improve charge injection and transport properties. Derivatives of this compound could be synthesized and evaluated as components of new organic electronic materials.

Supramolecular Self-Assembly: The presence of both bromine and fluorine atoms allows for the formation of specific non-covalent interactions, such as halogen bonding. These interactions can be used to direct the self-assembly of molecules on surfaces, leading to the formation of highly ordered two-dimensional structures with potential applications in nanoscience and molecular electronics.

Table 2: Potential Applications of this compound in Materials Science